4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone
CAS No.: 477867-43-9
Cat. No.: VC6915537
Molecular Formula: C16H18ClN3O2
Molecular Weight: 319.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477867-43-9 |
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Molecular Formula | C16H18ClN3O2 |
Molecular Weight | 319.79 |
IUPAC Name | 4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one |
Standard InChI | InChI=1S/C16H18ClN3O2/c1-22-13-7-5-12(6-8-13)20-16(21)15(17)14(11-18-20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3 |
Standard InChI Key | BMJHAYWBQLHCDL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one, reflects its substitution pattern:
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A chlorine atom at position 4 of the pyridazinone core.
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A 4-methoxyphenyl group at position 2.
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A piperidine ring attached via a nitrogen atom at position 5 .
The SMILES notation and InChIKey BMJHAYWBQLHCDL-UHFFFAOYSA-N
provide unambiguous representations of its connectivity and stereoelectronic features .
Property | Value |
---|---|
CAS No. | 477867-43-9 |
Molecular Formula | |
Molecular Weight | 319.79 g/mol |
IUPAC Name | 4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one |
SMILES | COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl |
InChIKey | BMJHAYWBQLHCDL-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Routes
While no explicit protocol for this compound is published, pyridazinones are commonly synthesized via:
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Cyclocondensation reactions between diketones and hydrazines.
For example, the 5-piperidino group likely arises from reacting a 5-chloropyridazinone intermediate with piperidine, leveraging the reactivity of the chlorine atom at position 5 . The 4-methoxyphenyl moiety may be introduced via Ullmann coupling or nucleophilic aromatic substitution .
Analytical Characterization
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-NMR: Signals for aromatic protons (δ 6.8–8.0 ppm), piperidine methylenes (δ 1.5–2.5 ppm), and methoxy groups (δ 3.8 ppm) .
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IR: Stretching vibrations for C=O (~1700 cm) and C-Cl (~750 cm).
Computational and Theoretical Insights
Molecular Docking Studies
In silico modeling using the crystal structure of Trypanosoma brucei phosphodiesterase TbrPDEB1 (PDB: 5M1Z) suggests that the piperidine nitrogen forms hydrogen bonds with Glu655, while the methoxyphenyl group occupies a hydrophobic pocket . Such interactions correlate with inhibitory activity in related compounds .
ADMET Profiling
Predictive tools (e.g., SwissADME) indicate:
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Lipophilicity: LogP ≈ 2.8 (moderate permeability).
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Blood-brain barrier penetration: Unlikely due to high polar surface area (80 Ų).
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CYP450 inhibition: Low risk, as methoxy groups reduce metabolic oxidation .
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Pyridazinone Derivatives
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